molecular formula C11H14O4 B14198206 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one CAS No. 847991-31-5

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one

Cat. No.: B14198206
CAS No.: 847991-31-5
M. Wt: 210.23 g/mol
InChI Key: HGFAJXJYBHGMPT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry and anticancer research due to its structural relationship with bioactive chalcones. This compound features a dihydroxy-methoxy-dimethylphenyl group, a key pharmacophore found in natural products isolated from species like Syzygium nervosum . These core structures are recognized for exhibiting a range of intriguing biological activities, making them valuable scaffolds for drug discovery . Primary research applications for this compound and its derivatives focus on investigating cytotoxicity and anticancer mechanisms. Studies on closely related 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) derivatives have demonstrated potent activity against a panel of human carcinoma cell lines, including lung (A-549), breast (MDA-MB-231), and neuronal (SH-SY5Y) cancers . The mechanism of action is multi-faceted and is predicted to involve interactions with key molecular targets like cyclin-dependent kinase 2 (CDK2), as suggested by molecular docking studies . The α,β-unsaturated ketone system is a crucial structural feature, potentially allowing these compounds to induce cell cycle arrest and apoptosis in malignant cells . This product is intended for research purposes to further explore these mechanisms and develop novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

847991-31-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-5-9(13)6(2)11(15-4)8(7(3)12)10(5)14/h13-14H,1-4H3

InChI Key

HGFAJXJYBHGMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)OC)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The methoxy group at position 6 acts as a strong ortho/para-directing group, while hydroxyls at positions 2 and 4 enhance ring activation. Aluminum chloride (AlCl₃) facilitates the formation of an acylium ion from acetyl chloride, which electrophilically attacks the aromatic ring. Steric hindrance from 3,5-dimethyl groups favors acylation at the less hindered position 1.

Key Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Solvent : Excess p-xylene (acts as solvent and reactant)
  • Temperature : 0–5°C (prevents over-acylation)

Stepwise Synthesis

  • Protection of Hydroxyl Groups : Methylation of 2,4-dihydroxy-6-methoxy-3,5-dimethylphenol using dimethyl sulfate under basic conditions yields 2,4-dimethoxy-6-methoxy-3,5-dimethylphenol.
  • Acylation : Treated with acetyl chloride and AlCl₃ in dichloromethane, the protected phenol undergoes acyl substitution at position 1.
  • Deprotection : Hydrolysis with aqueous HCl restores hydroxyl groups, yielding the target compound.

Yield : 58–62% after purification via silica gel chromatography.

Hoesch Reaction for Direct Ketone Formation

The Hoesch reaction offers an alternative route by condensing a nitrile with a polyhydroxybenzene derivative under acidic conditions.

Reaction Optimization

Using 2,4-dihydroxy-6-methoxy-3,5-dimethylphenol and acetonitrile in the presence of zinc chloride (ZnCl₂) and hydrochloric acid (HCl), the reaction proceeds via:

  • Nitrile Protonation : Forms a reactive nitrilium ion.
  • Electrophilic Attack : The nitrilium ion targets the electron-rich position 1, adjacent to hydroxyl groups.
  • Cyclization and Hydrolysis : Forms the acetyl group after aqueous workup.

Critical Parameters :

  • Acid Concentration : 35% HCl ensures optimal protonation without decomposing the phenol.
  • Temperature : Reflux at 110°C for 6 hours maximizes conversion.

Yield : 66–70% after recrystallization from ethanol.

Directed Ortho Metalation (DoM) for Precision Acylation

Directed ortho metalation enables regioselective acylation in densely substituted arenes.

Synthetic Protocol

  • Protection : Silylation of hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride yields 2,4-bis-TBS-6-methoxy-3,5-dimethylphenol.
  • Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position relative to the methoxy group.
  • Acetylation : Quenching with acetyl chloride introduces the ketone at position 1.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes TBS groups, yielding the product.

Advantages :

  • Regiocontrol : Avoids competing acylation pathways.
  • Yield : 75–80% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Key Challenge
Friedel-Crafts AlCl₃ 58–62 Over-acylation at high temps
Hoesch Reaction ZnCl₂/HCl 66–70 Nitrile availability
Directed Metalation LDA/TBAF 75–80 Multi-step protection/deprotection

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and efficiency:

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces waste.
  • Solvent Choice : p-Xylene doubles as reactant and solvent, minimizing byproducts.
  • Continuous Flow Systems : Enhance heat control and throughput for Hoesch reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to oxidative stress, inflammation, or cell proliferation.

    Effects: Induction of apoptosis in cancer cells, inhibition of microbial growth, or reduction of inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Physical State Key Applications
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one (Hypothetical) C₁₂H₁₆O₅ 252.25* 2,4-dihydroxy-6-methoxy-3,5-dimethyl Not reported Not available in evidence
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one (13) C₁₁H₁₄O₃ 194.23 2,4-dihydroxy-3,5-dimethyl Beige solid Sorbicillinoid synthesis
1-Butanone, 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methyl- C₁₄H₂₀O₄ 252.31 2,4-dihydroxy-6-methoxy-3,5-dimethyl Oily Not reported
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one C₈H₆F₂O₂ 172.13 3,5-difluoro-2-hydroxy Not reported Pharmaceutical intermediate
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 4-hydroxy-3,5-dimethoxy Not reported Chemical synthesis
(2E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one C₁₉H₂₀O₄ 312.36 2,4-dihydroxy-6-methoxy-3,5-dimethyl + chalcone Not reported Antiviral activity

Note: Molar mass for the hypothetical compound is calculated based on its formula.

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy vs.
  • Chain Length: The ethanone chain in compound 13 allows for efficient oxidative dearomatization , whereas the butanone derivative’s longer chain may hinder such reactions due to steric effects.
  • Fluorine Substitution: The difluoro analog exhibits distinct electronic properties, which could improve metabolic stability in drug design compared to non-fluorinated compounds.
  • Chalcone Derivatives: The addition of a phenylpropenone moiety in ’s compound introduces conjugation, enabling UV-mediated bioactivity (e.g., antiviral effects).

Biological Activity

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one, also known as DMC (Dihydroxy-Methoxy-Chalcone), has garnered attention for its promising biological activities, particularly in the field of cancer research. This compound is a chalcone derivative that exhibits various pharmacological properties, including antiproliferative and apoptotic effects against several cancer cell lines.

Chemical Structure and Properties

The molecular formula for DMC is C11H14O4C_{11}H_{14}O_4, and its structure is characterized by a chalcone backbone with hydroxyl and methoxy substituents. The presence of these functional groups contributes to its biological activity.

Case Studies and Research Findings

Recent studies have demonstrated the anticancer potential of DMC, particularly against cervical cancer cell lines. Notable findings include:

  • Antiproliferative Effects : DMC exhibited significant antiproliferative activity in cervical cancer cell lines C-33A, HeLa, and SiHa. The IC50 values were reported as follows:
    • C-33A : 15.76 ± 1.49 µM
    • HeLa : 10.05 ± 0.22 µM
    • SiHa : 18.31 ± 3.10 µM .
  • Mechanism of Action : The compound induces apoptosis in HeLa cells by increasing DNA damage and causing cell cycle arrest in the G0/G1 phase. This was confirmed through fluorescence microscopy and comet assays, indicating that DMC effectively triggers programmed cell death in cancer cells .
  • Comparative Analysis : When compared to standard anticancer drugs such as 5-fluorouracil and cisplatin, DMC displayed comparable or superior efficacy in inhibiting cancer cell proliferation .

Pharmacological Properties

DMC's pharmacological profile includes:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
  • Anti-inflammatory Effects : DMC has demonstrated the ability to inhibit inflammatory pathways, offering potential therapeutic benefits in diseases characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeIC50 values for cervical cancer cell lines
Apoptosis InductionIncreased DNA damage and cell cycle arrest
AntioxidantSignificant antioxidant properties observed
Anti-inflammatoryInhibition of inflammatory pathways

Q & A

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR in acetone-d6_6 (75 MHz) confirms aromatic substitution patterns and ketone functionality .
  • Calibration Curves : UV-Vis or HPLC calibration curves (e.g., for derivatives like sorbicillinoids) validate quantification methods .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and molecular ion peaks.

Q. How does the compound’s stability vary under different storage conditions?

  • Store in amber vials at –20°C to prevent oxidation of phenolic hydroxyl groups.
  • Avoid prolonged exposure to light or moisture, as the methoxy and hydroxy substituents may degrade via hydrolysis or radical pathways .

Advanced Research Questions

Q. What mechanistic insights explain the low yield in Friedel-Crafts acylation, and how can selectivity be improved?

  • The low yield (18%) arises from competitive side reactions, such as over-acylation or decomposition of the chloroacetyl intermediate .
  • Strategies :
  • Use Lewis acids (e.g., AlCl3_3) to enhance electrophilicity of the acylating agent.
  • Introduce protecting groups (e.g., silyl ethers) for hydroxy moieties to direct regioselectivity .

Q. How can oxidative dearomatization of this compound be leveraged to synthesize complex natural products?

  • Oxidative dearomatization with reagents like hypervalent iodine (e.g., IBX) generates ortho-quinone methides, enabling cycloadditions or nucleophilic trapping (see Fig. S29–S30) .
  • Monitor reaction progress via 1H^{1}\text{H}-NMR to track dearomatization intermediates.

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) calculations can model:
  • Electron density distribution in the aromatic ring to predict electrophilic attack sites.
  • Transition states for acylation or oxidation reactions .
    • Compare computed IR spectra with experimental data to validate models .

Q. How can contradictions in spectral data (e.g., NMR shifts) from different studies be resolved?

  • Cross-reference solvent effects: Acetone-d6_6 vs. DMSO-d6_6 may shift hydroxy proton signals due to hydrogen bonding .
  • Validate assignments via 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Considerations
Synthesis Optimization Friedel-Crafts acylation , Column ChromatographyMonitor reaction temperature (0–25°C) to minimize side products.
Structural Elucidation 13C^{13}\text{C}-NMR , HRMSUse deuterated solvents compatible with phenolic protons.
Reactivity Studies Oxidative dearomatization , DFT ModelingSelect oxidizing agents with matched redox potentials.
Data Validation 2D NMR , Calibration Curves Standardize calibration against certified reference materials.

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